molecular formula C12H20IN5OSi B12309602 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine

Cat. No.: B12309602
M. Wt: 405.31 g/mol
InChI Key: ISZOWQZMCVSCLQ-UHFFFAOYSA-N
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Description

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, an iodine atom, and a purine base. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, while the iodine atom can participate in various chemical reactions.

Preparation Methods

The synthesis of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine typically involves multiple steps. One common synthetic route includes the protection of the hydroxyl group of a purine derivative with a TBDMS group, followed by iodination at the 8-position of the purine ring. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBSCl) and iodine or iodinating agents under anhydrous conditions .

Chemical Reactions Analysis

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The TBDMS group provides stability and protection during synthetic transformations, while the iodine atom can be used for further functionalization .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different protecting groups or halogen atoms. For example:

    9-(((Tert-butyldimethylsilyl)oxy)methyl)-9h-purin-6-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    8-Bromo-9-(((Tert-butyldimethylsilyl)oxy)methyl)-9h-purin-6-amine: Contains a bromine atom instead of iodine, which can affect its reactivity and applications.

    9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-chloro-9h-purin-6-amine:

Properties

Molecular Formula

C12H20IN5OSi

Molecular Weight

405.31 g/mol

IUPAC Name

9-[[tert-butyl(dimethyl)silyl]oxymethyl]-8-iodopurin-6-amine

InChI

InChI=1S/C12H20IN5OSi/c1-12(2,3)20(4,5)19-7-18-10-8(17-11(18)13)9(14)15-6-16-10/h6H,7H2,1-5H3,(H2,14,15,16)

InChI Key

ISZOWQZMCVSCLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCN1C2=NC=NC(=C2N=C1I)N

Origin of Product

United States

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